Tris(triphenylphosphine)ruthenium(II) chloride

Übersicht

Beschreibung

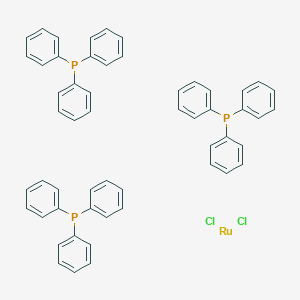

Tris(triphenylphosphine)ruthenium(II) chloride is a coordination compound that has been extensively studied due to its role as a catalyst in various chemical reactions. The compound features a ruthenium center coordinated to three triphenylphosphine ligands, which are known for their ability to stabilize the ruthenium center and facilitate its participation in catalytic cycles.

Synthesis Analysis

The synthesis of tris(triphenylphosphine)ruthenium(II) chloride and related complexes often involves the reaction of ruthenium precursors with triphenylphosphine ligands. For instance, the synthesis of ruthenium complexes with tripodal phosphine ligands was achieved by reacting diarylphosphorylacetaldehyde diethyl acetal with a ruthenium(II) precursor . Similarly, the synthesis of ruthenium(II) complexes bearing a tripodal amine ligand was performed by treating a chlorido complex with triphenylphosphine . These syntheses highlight the versatility of phosphine ligands in forming stable ruthenium complexes.

Molecular Structure Analysis

The molecular structure of tris(triphenylphosphine)ruthenium(II) chloride is characterized by a central ruthenium atom surrounded by three phosphine ligands. The piano-stool type structures of related ruthenium complexes with tripodal phosphine ligands have been observed, where the ligands coordinate in a facial (fac) geometry despite the steric bulk . X-ray crystallography has been used to determine the detailed structures of various ruthenium complexes, confirming the coordination geometry and providing insights into the steric and electronic properties of the ligands .

Chemical Reactions Analysis

Tris(triphenylphosphine)ruthenium(II) chloride is known to catalyze a variety of chemical reactions. For example, it catalyzes the reaction of trichloro- and dichloro-acetic acid with 1-alkenes to form (\gamma)-butyrolactones . It also facilitates conjugate additions of (\beta)-dicarbonyl compounds to (\pi)-acceptor olefins . The catalytic activity is attributed in part to the triphenylphosphane ligand, which can stabilize reaction intermediates and facilitate the formation of quaternary centers at the nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of tris(triphenylphosphine)ruthenium(II) chloride are influenced by the nature of the ligands and the metal center. The complexes exhibit stability and can be characterized by various spectroscopic techniques such as NMR and IR spectroscopy . Electrochemical investigations have revealed metal- and ligand-centered events, indicating the redox-active nature of these complexes . The steric and electronic properties of the ligands can significantly affect the reactivity and stability of the complexes, as well as their catalytic performance in reactions such as Atom Transfer Radical Polymerization (ATRP) .

Wissenschaftliche Forschungsanwendungen

1. Catalysis in Chemical Reactions

Tris(triphenylphosphine)ruthenium(II) chloride is utilized in various catalytic applications. For instance, it catalyzes conjugate additions of β-dicarbonyl compounds to π-acceptor olefins and dialkyl azodicarboxylates, enabling the formation of quaternary centers at the nucleophiles (Lumbierres et al., 2001). Additionally, it is used in the catalytic carbon-carbon bond forming reactions between alkynes and unsaturated carbonyl compounds, demonstrating control by the nature of halide ions (Nishimura et al., 2007).

2. Electrocatalysis and Hydrogen Evolution Reaction

This compound plays a significant role in electrocatalysis, particularly in the hydrogen evolution reaction (HER). Uniform ruthenium phosphide nanocrystals grown on N- and P-codoped graphene, obtained by pyrolyzing tris(triphenylphosphine) ruthenium(II) chloride, have shown efficient electrocatalytic activity for HER (Li et al., 2019).

3. Synthesis of Ruthenium Complexes

The compound is instrumental in synthesizing various ruthenium complexes. For example, its reaction with diphenylvinylphosphine and 3,4-dimethyl-1-phenylphosphole leads to the formation of new ruthenium(II) tris(pyrazolyl)borate and tris(pyrazolyl)methane complexes (Wilson et al., 2003). It's also used for synthesizing ruthenium complexes with 4′-phenyl-terpyridine and triphenylphosphine (Moya et al., 2015).

4. Photocytotoxicity and Photoinduced Ligand Exchange

Recent studies show that tris-heteroleptic Ru(ii) complexes with triphenylphosphine coordination exhibit photocytotoxicity upon absorption of visible light, with potential applications in photochemotherapy (Steinke et al., 2022).

5. Hydrogenation of Olefins

Hydrido chlorocarbonyl tris-(triphenylphosphine) ruthenium(II) complex, a derivative of tris(triphenylphosphine)ruthenium(II) chloride, has been successfully used for the hydrogenation of olefins, demonstrating significant catalytic activity (Joseph et al., 2003).

6. Formic Acid Dehydrogenation

In the realm of formic acid dehydrogenation, water-soluble ruthenium m-triphenylphosphinetrisulfonate (TPPTS) complexes, derivatives of tris(triphenylphosphine)ruthenium(II) chloride, have shown excellent catalytic properties (Thevenon et al., 2014).

Wirkmechanismus

Target of Action

Tris(triphenylphosphine)ruthenium(II) chloride, also known as Dichlorotris(triphenylphosphine)ruthenium(II), primarily targets the C-H bonds in organic molecules . It acts as a catalyst in various chemical reactions, particularly in the synthesis of functionalized alcohols .

Mode of Action

The compound interacts with its targets through a process known as C-H bond activation . This involves the breaking of a C-H bond and the formation of a new bond, typically a C-C bond . The presence of the Lewis acid enhances the activation of the primary alcohol’s sp3 C-H bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the C-C cross-coupling reaction between different alcohols . This reaction leads to the synthesis of functionalized alcohols . The compound can also catalyze the synthesis of furan derivatives from allenyl sulfides via 1,4 migration of the sulfanyl group .

Result of Action

The primary result of the compound’s action is the synthesis of functionalized alcohols . These alcohols are produced via C-C cross-coupling reactions between different alcohols, facilitated by the activation of the primary alcohol’s sp3 C-H bond .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it decomposes easily in air , suggesting that it should be stored and used under controlled conditions. Its solubility in various organic solvents also implies that the choice of solvent can significantly impact its action and efficacy.

Safety and Hazards

Tris(triphenylphosphine)ruthenium(II) chloride is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid getting it in eyes, on skin, or on clothing, ensure adequate ventilation, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

dichlororuthenium;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.2ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h3*1-15H;2*1H;/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWBLJMBLGWSIN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H45Cl2P3Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

958.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(triphenylphosphine)ruthenium(II) chloride | |

CAS RN |

15529-49-4 | |

| Record name | Dichlorotris(triphenylphosphine)ruthenium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15529-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorotris(triphenylphosphine)ruthenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Dichlorotris(triphenylphosphine)ruthenium(II)?

A1: The molecular formula is C54H45Cl2P3Ru and its molecular weight is 958.86 g/mol [].

Q2: Which computational methods have been used to study the structure of this compound?

A2: Density Functional Theory (DFT) studies, using a variety of functionals and basis sets, have been employed to investigate the structure and properties of Dichlorotris(triphenylphosphine)ruthenium(II). One study found that the PBE0 functional provided the most accurate bond length predictions, while MN12-L yielded the best results for bond angle calculations [].

Q3: What is the nature of the Ruthenium-Phosphine (Ru-P) bond in this complex?

A3: The Ru-P bond exhibits both sigma donation from the phosphine ligand to the ruthenium center and pi back-donation from filled ruthenium d-orbitals to vacant phosphine orbitals. This synergistic interplay between donation and back-donation contributes to the stability and reactivity of the complex [].

Q4: How does the structure of Dichlorotris(triphenylphosphine)ruthenium(II) influence its reactivity?

A4: The compound typically adopts a distorted square pyramidal geometry. DFT calculations have shown that in this structure, the apical Ru-P bond is stronger than the basal Ru-P bonds. This is attributed to the apical triphenylphosphine ligand interacting with a ruthenium d-orbital with higher energy, favoring back-donation and resulting in a shorter, stronger bond [].

Q5: What types of reactions are catalyzed by Dichlorotris(triphenylphosphine)ruthenium(II)?

A5: Dichlorotris(triphenylphosphine)ruthenium(II) exhibits catalytic activity in a wide range of reactions, including:

- Hydrogenation: Reduction of nitro groups [], imines [], ketones [], aldehydes [], and cyclic anhydrides [].

- Hydrosilylation: Addition of silanes to carbonyl compounds for the synthesis of diarylalkoxysilanes [].

- Addition Reactions: Addition of carbon tetrachloride to conjugated dienes [], trichloroacetyl chloride to olefins [], and sulfonyl chlorides to alkenes [, ].

- Isomerization: Conversion of O-allyl glycosides into prop-1-enyl glycosides for allyl ether deprotection [].

- Desulfonylation: Removal of sulfonyl groups from arylmethanesulfonyl chlorides [].

Q6: How does Dichlorotris(triphenylphosphine)ruthenium(II) activate molecular hydrogen (H2)?

A6: The complex can activate H2 through a process involving the dissociation of a triphenylphosphine ligand, followed by the oxidative addition of H2 across the Ru-Cl bond. This generates a hydridochloro complex, which can then participate in various catalytic cycles [].

Q7: What are the advantages of using Dichlorotris(triphenylphosphine)ruthenium(II) as a catalyst?

A7: This ruthenium complex offers several advantages as a catalyst, including:

Q8: Are there any examples of Dichlorotris(triphenylphosphine)ruthenium(II) used in polymerization reactions?

A8: Yes, this complex has demonstrated catalytic activity in the polymerization of norbornene, producing polymers with various olefinic and cyclic structures []. It has also been explored as a potential catalyst for living radical polymerization of methyl methacrylate, although achieving well-defined living systems remains challenging [, ].

Q9: What is the stability of Dichlorotris(triphenylphosphine)ruthenium(II) in air and light?

A9: This compound is air and light sensitive and should be stored under an inert atmosphere, such as argon, and protected from light [].

Q10: What solvents are suitable for reactions involving this ruthenium complex?

A10: Common solvents used include toluene, benzene, dichloromethane, tetrahydrofuran, and dimethylacetamide [, ]. The choice of solvent can influence both the solubility of the complex and the reaction pathway.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-](/img/structure/B102961.png)